
6-(Azepan-1-yl)pyrimidin-4-amine
Descripción general
Descripción
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of 6-(Azepan-1-yl)pyrimidin-4-amine.Molecular Structure Analysis
The molecule contains a total of 50 bond(s). There are 27 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 seven-membered ring(s), 1 secondary amine(s) (aromatic), 1 tertiary amine(s) (aromatic), 1 nitro group(s) .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 6-(Azepan-1-yl)pyrimidin-4-amine.Physical And Chemical Properties Analysis
The molecular formula of 6-(Azepan-1-yl)pyrimidin-4-amine is C10H16N4 and its molecular weight is 192.26 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study outlined a concise and efficient synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines, starting from a 5-allyl-4,6-dichloropyrimidine. This synthesis involves base-catalysed aminolysis followed by intramolecular Friedel-Crafts cyclization, yielding new amino-substituted compounds. These compounds were fully characterized, revealing that the azepine ring adopts a boat conformation in certain derivatives (Acosta Quintero et al., 2018).
Molecular and Supramolecular Structures
- The molecular and supramolecular structures of several pyrimidoazepine derivatives were studied, showing different conformations of the azepine ring and diverse hydrogen bonding patterns leading to various sheet and chain formations in the crystal structure (Acosta Quintero et al., 2016).
Biological Evaluation and Applications
- Various studies have been conducted on the biological evaluation of pyrimidin-4-amine derivatives, exploring their antifungal, anti-inflammatory, and herbicidal activities. For instance, certain derivatives have shown significant activity against fungi like Aspergillus terreus and Aspergillus niger, highlighting their potential as antifungal agents (Jafar et al., 2017).
Quantum Chemical Characterization
- Quantum chemistry methods were applied to investigate hydrogen bonding sites in pyrimidine compounds, identifying major hydrogen bonding sites in the pyrimidine nucleus, which is crucial for understanding the chemical behavior and reactivity of these molecules (Traoré et al., 2017).
Design and Synthesis for Specific Targets
- Novel pyrimido[4,5-b]azepine derivatives were designed as HER2/EGFR dual inhibitors, demonstrating the utility of this scaffold in the development of therapeutic agents targeting specific proteins involved in cancer (Kawakita et al., 2013).
Safety And Hazards
Direcciones Futuras
The synthesis of new pyrimidine-derived polycyclic nitrogen heterocycles, which are of interest as N, N, N -tridentate ligands for the synthesis of transition metal coordination compounds, is promising . This presents the possibility of the synthesis of isomers containing different heteroaromatic fragments in positions 2 and 4 of the pyrimidine ring in an ‘‘inverted’’ order .
Propiedades
IUPAC Name |
6-(azepan-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-9-7-10(13-8-12-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREZDTWDGGXWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Azepan-1-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






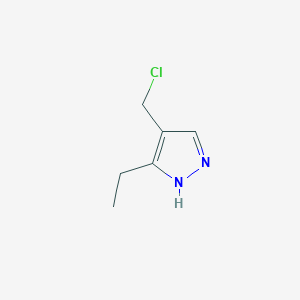

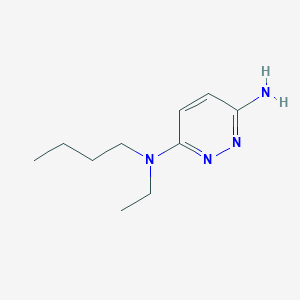
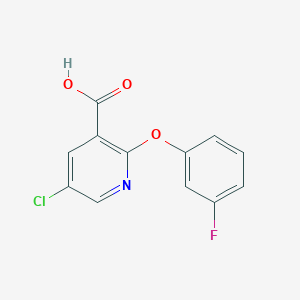

![7-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B1490675.png)
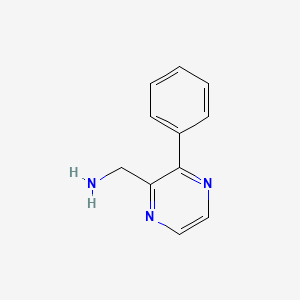
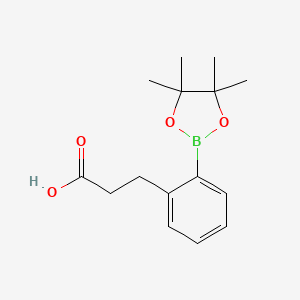
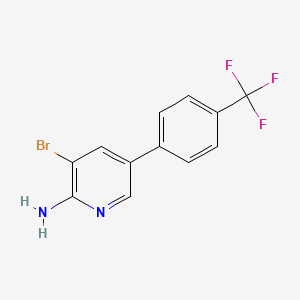
![5-[(4-Bromophenoxy)methyl]-2-methoxypyridine](/img/structure/B1490680.png)
